Cas no 62869-42-5 (2-(4-Ethoxyphenyl)-2-oxoacetonitrile)

2-(4-Ethoxyphenyl)-2-oxoacetonitrile is a versatile organic compound featuring an ethoxy-substituted phenyl ring linked to an oxoacetonitrile functional group. Its structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The ethoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the oxoacetonitrile moiety offers reactivity for nucleophilic additions and cyclization processes. This compound is characterized by its high purity and stability, ensuring consistent performance in multi-step syntheses. Its utility in constructing complex molecular frameworks underscores its importance in research and industrial applications.
2-(4-Ethoxyphenyl)-2-oxoacetonitrile structure
62869-42-5 structure
Product name:2-(4-Ethoxyphenyl)-2-oxoacetonitrile
CAS No:62869-42-5
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD06658436
CID:958141
PubChem ID:23336274

2-(4-Ethoxyphenyl)-2-oxoacetonitrile Chemical and Physical Properties

Names and Identifiers

    • (4-ethoxy-phenyl)-oxo-acetonitrile
    • (4-ETHOXYPHENYL)OXO-ACETONITRILE,
    • 4-ethoxybenzoyl cyanide
    • (4-Aethoxy-phenyl)-glyoxylonitril
    • (4-ethoxy-phenyl)-glyoxylonitrile
    • 2-(4-ethoxyphenyl)-2-oxidanylidene-ethanenitrile
    • 2-(4-ethoxyphenyl)-2-oxoacetonitrile
    • 4-Aethoxy-benzoylcyanid
    • 4-Aethoxy-phenylglyoxylsaeurenitril
    • AB1411
    • para-ethoxybenzoyl cyanide
    • p-ethoxybenzoyl cyanide
    • DTXSID20633071
    • 4-Ethoxybenzene-1-carbonyl cyanide
    • SB38009
    • SCHEMBL11468841
    • 4-ethoxybenzoylcyanide
    • MFCD06658436
    • A834052
    • 4-Ethoxy-alpha-oxo-benzeneacetonitrile
    • (4-ETHOXYPHENYL)OXO-ACETONITRILE
    • 62869-42-5
    • YVBOJNSWAFYUCA-UHFFFAOYSA-N
    • CS-0322779
    • AKOS006292608
    • 2-(4-Ethoxyphenyl)-2-oxoacetonitrile
    • MDL: MFCD06658436
    • Inchi: InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3
    • InChI Key: YVBOJNSWAFYUCA-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)C(=O)C#N

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09000
  • LogP: 1.79158

2-(4-Ethoxyphenyl)-2-oxoacetonitrile Security Information

2-(4-Ethoxyphenyl)-2-oxoacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Ethoxyphenyl)-2-oxoacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019094431-1g
4-Ethoxybenzoyl cyanide
62869-42-5 95%
1g
$179.22 2023-09-01
TRC
E939945-100mg
2-(4-Ethoxyphenyl)-2-oxoacetonitrile
62869-42-5
100mg
$ 135.00 2022-06-05
TRC
E939945-10mg
2-(4-Ethoxyphenyl)-2-oxoacetonitrile
62869-42-5
10mg
$ 50.00 2022-06-05
abcr
AB278160-250 mg
4-Ethoxy-alpha-oxo-benzeneacetonitrile; .
62869-42-5
250 mg
€353.00 2023-07-20
1PlusChem
1P00EA7W-250mg
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE
62869-42-5 95%
250mg
$245.00 2025-02-26
abcr
AB278160-100 mg
4-Ethoxy-alpha-oxo-benzeneacetonitrile; .
62869-42-5
100 mg
€230.20 2023-07-20
abcr
AB278160-250mg
4-Ethoxy-alpha-oxo-benzeneacetonitrile; .
62869-42-5
250mg
€357.90 2025-02-17
A2B Chem LLC
AG65628-100mg
(4-Ethoxy-phenyl)-oxo-acetonitrile
62869-42-5 ≥ 96% (HPLC)
100mg
$115.00 2024-04-19
1PlusChem
1P00EA7W-1g
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE
62869-42-5 95%
1g
$460.00 2025-02-26
eNovation Chemicals LLC
Y1257074-100mg
(4-ETHOXY-PHENYL)-OXO-ACETONITRILE
62869-42-5 95%
100mg
$350 2025-02-26

Additional information on 2-(4-Ethoxyphenyl)-2-oxoacetonitrile

Introduction to 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS No: 62869-42-5)

2-(4-Ethoxyphenyl)-2-oxoacetonitrile, with the chemical formula C9H7O2N, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 62869-42-5, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural features of this nitrile derivative, particularly the presence of an ethoxy group on a phenyl ring and a β-keto nitrile moiety, make it a valuable building block for constructing more complex pharmacophores.

The β-keto nitrile functionality in 2-(4-Ethoxyphenyl)-2-oxoacetonitrile is particularly noteworthy for its reactivity in various synthetic transformations. This group can participate in Michael additions, condensation reactions, and cyclizations, enabling the rapid assembly of heterocyclic structures. Such reactivity is highly advantageous in medicinal chemistry, where rapid and efficient construction of molecular frameworks is often required to identify lead compounds with desired biological activity.

In recent years, there has been a growing interest in exploring the potential of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The phenyl ring, substituted with an ethoxy group, provides a hydrophobic anchor that can interact with target proteins, while the nitrile and carbonyl groups offer opportunities for further functionalization to optimize binding affinity and selectivity.

One particularly exciting application of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile has emerged from its use in generating substituted pyridines. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. By employing palladium-catalyzed cross-coupling reactions, researchers have successfully incorporated this intermediate into more complex pyridine scaffolds, demonstrating its utility as a synthetic platform. These studies highlight the importance of 62869-42-5 as a versatile starting material for drug discovery efforts.

The synthesis of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile itself is another area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, recent advances in catalytic asymmetric synthesis have allowed for the preparation of enantiomerically pure forms of this intermediate, which is critical for developing chiral drugs with improved pharmacological profiles. Such developments underscore the compound's significance not only as a building block but also as a subject of synthetic interest in its own right.

From a computational chemistry perspective, 2-(4-Ethoxyphenyl)-2-oxoacetonitrile has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling studies suggest that the ethoxy substituent can influence both the geometry and polarity of the molecule, which may impact its binding affinity to proteins or nucleic acids. These insights are valuable for rational drug design and for predicting the behavior of derivatives derived from this compound.

The pharmaceutical industry continues to explore new derivatives of 62869-42-5 to expand its therapeutic applications. For example, modifications to the phenyl ring or the nitrile group have led to compounds with enhanced bioavailability or reduced toxicity. Such structural optimization efforts are driven by the need for safer and more effective treatments for a wide range of diseases. The versatility of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile makes it an attractive candidate for further exploration in this context.

In conclusion, 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS No: 62869-42-5) represents a fascinating compound with broad utility in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic transformations, making it a valuable tool for constructing bioactive molecules. As research continues to uncover new applications and synthetic strategies involving this intermediate, its importance is likely to grow further within the scientific community.

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Amadis Chemical Company Limited
(CAS:62869-42-5)2-(4-Ethoxyphenyl)-2-oxoacetonitrile
A834052
Purity:99%
Quantity:1g
Price ($):316.0